4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
The compound “4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a sulfonamide group, and a benzothiadiazol group. These groups suggest that the compound might have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the acetyl group might undergo nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
- Novel sulfonamide derivatives, including those with benzothiadiazole moieties, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown effectiveness against various bacterial strains and human cell lines, indicating their potential in developing new antimicrobial and cancer treatment agents (El-Morsy, 2014); (Abd El-Gilil, 2019).
Anticonvulsant Potential
- Research has also highlighted the synthesis of benzothiazole coupled sulfonamide derivatives for their potential anticonvulsant activity. These studies underscore the importance of further exploration into the neuroprotective effects of such compounds (Khokra et al., 2019).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- Another study focuses on polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest the potential for these compounds to be developed into therapeutic agents targeting specific isoenzymes associated with diseases (Kucukoglu et al., 2016).
Synthesis and Biological Screening
- The synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety and their biological screening against various enzymes and bacterial strains have been reported. These studies contribute to understanding the role of sulfonamide derivatives in inhibiting enzymes like lipoxygenase and their antibacterial properties (Irshad et al., 2016).
Selective Inhibition of Human Carbonic Anhydrase Isoenzymes
- Research on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives has shown selective inhibition against human carbonic anhydrase isoenzymes. This selective inhibition highlights the potential therapeutic applications of these compounds in treating diseases related to dysregulated carbonic anhydrase activity (Mishra et al., 2016).
Future Directions
properties
IUPAC Name |
4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-14(23)15-6-10-17(11-7-15)28(24,25)20-12-13-21-18-4-2-3-5-19(18)22(16-8-9-16)29(21,26)27/h2-7,10-11,16,20H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAVFHFLBHPDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide |
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